molecular formula C19H21NO2 B1236384 Dimethylaminoethyl-alpha-phenylcinnamate CAS No. 76391-87-2

Dimethylaminoethyl-alpha-phenylcinnamate

Cat. No.: B1236384
CAS No.: 76391-87-2
M. Wt: 295.4 g/mol
InChI Key: FAEYKPJTNIFJLJ-SDXDJHTJSA-N
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Description

Dimethylaminoethyl-alpha-phenylcinnamate is a cinnamate derivative characterized by a dimethylaminoethyl ester group attached to the alpha-carbon of the cinnamic acid backbone. The dimethylaminoethyl moiety likely enhances solubility in polar solvents and may influence bioavailability or receptor interactions compared to simpler cinnamate esters.

Properties

CAS No.

76391-87-2

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl (Z)-2,3-diphenylprop-2-enoate

InChI

InChI=1S/C19H21NO2/c1-20(2)13-14-22-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3/b18-15-

InChI Key

FAEYKPJTNIFJLJ-SDXDJHTJSA-N

SMILES

CN(C)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CN(C)CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CN(C)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Synonyms

dimethylaminoethyl-alpha-phenylcinnamate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key properties of Dimethylaminoethyl-alpha-phenylcinnamate and its analogs, inferred from structural and functional similarities to compounds in the evidence:

Compound Key Substituent Molecular Weight (g/mol) CAS No. Primary Applications Regulatory/Safety Notes
This compound Dimethylaminoethyl ester ~297 (estimated) Not available Hypothesized: Pharmaceuticals, UV filters Limited safety data; structural analogs suggest moderate toxicity
Ethyl α-cyanocinnamate Cyano group (-CN) ~201 (estimated) 2169-69-9 Polymer stabilizers, organic synthesis No JECFA/FEMA data available
Phenethyl Cinnamate Phenethyl ester 252.3 103-53-7 Flavoring (FEMA 2863) GRAS status under FEMA; JECFA evaluation pending
Methyl 4-Trifluoromethylcinnamate Trifluoromethyl (-CF₃) 230.19 20754-22-7 Photoresist materials, agrochemicals Limited regulatory data; high thermal stability
alpha-AMYLCINNAMALDEHYDE Amyl chain, aldehyde 230.34 Not provided Flavoring (FEMA 2061) JECFA ADI: "No safety concern" at current intake

Detailed Comparisons

Functional Group Impact on Solubility and Reactivity

  • Dimethylaminoethyl Group: Introduces basicity (pKa ~8–9) and enhances water solubility compared to non-polar analogs like phenethyl cinnamate. This may facilitate use in drug delivery systems .
  • Trifluoromethyl Group (Methyl 4-Trifluoromethylcinnamate) : Increases lipophilicity and metabolic resistance, making it suitable for agrochemical applications .
  • Cyano Group (Ethyl α-cyanocinnamate): Polar but non-ionizable, likely improving UV stability for polymer applications .

Application-Specific Performance

  • Flavoring Agents : Phenethyl cinnamate and alpha-AMYLCINNAMALDEHYDE are preferred due to established GRAS status and low odor thresholds .

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